molecular formula C20H20Br2N2O4S B12816039 4(3H)-Quinazolinone, 6,8-dibromo-2-(((1,1-dimethylethyl)sulfonyl)methyl)-3-(2-methoxyphenyl)- CAS No. 108659-74-1

4(3H)-Quinazolinone, 6,8-dibromo-2-(((1,1-dimethylethyl)sulfonyl)methyl)-3-(2-methoxyphenyl)-

Cat. No.: B12816039
CAS No.: 108659-74-1
M. Wt: 544.3 g/mol
InChI Key: DFAAEXFLALXFNL-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6,8-dibromo-2-(((1,1-dimethylethyl)sulfonyl)methyl)-3-(2-methoxyphenyl)- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone derivatives typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and various substituted amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazolinone to its corresponding dihydroquinazoline derivative.

    Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted quinazolinones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, quinazolinone derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of bromine and methoxy groups may enhance its biological activity.

Medicine

In medicine, such compounds are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, providing a basis for drug development.

Industry

Industrially, these compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone: The parent compound without additional substituents.

    6,8-Dibromo-4(3H)-Quinazolinone: A simpler derivative with only bromine substituents.

    2-Methoxyphenyl-4(3H)-Quinazolinone: A derivative with a methoxyphenyl group.

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 6,8-dibromo-2-(((1,1-dimethylethyl)sulfonyl)methyl)-3-(2-methoxyphenyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties. The presence of bromine, methoxy, and sulfonyl groups can influence its reactivity and interactions with biological targets.

Properties

CAS No.

108659-74-1

Molecular Formula

C20H20Br2N2O4S

Molecular Weight

544.3 g/mol

IUPAC Name

6,8-dibromo-2-(tert-butylsulfonylmethyl)-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C20H20Br2N2O4S/c1-20(2,3)29(26,27)11-17-23-18-13(9-12(21)10-14(18)22)19(25)24(17)15-7-5-6-8-16(15)28-4/h5-10H,11H2,1-4H3

InChI Key

DFAAEXFLALXFNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)(=O)CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1C3=CC=CC=C3OC

Origin of Product

United States

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